N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Potential
- N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity. These compounds, including structures similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, have demonstrated in vitro antimalarial activity. Furthermore, their ADMET properties have been characterized, showing promising pharmacological profiles for antimalarial applications. This research also explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, suggesting broader antiviral applications (Fahim & Ismael, 2021).
Enzyme Inhibitory Activity
- Research on sulfonamides with benzodioxane and acetamide moieties, akin to the queried compound, has shown that they can inhibit enzymes like α-glucosidase and acetylcholinesterase. Such inhibitory activity indicates potential for treating diseases where enzyme regulation is crucial. Molecular docking studies have supported these findings, showing that these compounds can effectively interact with target enzymes (Abbasi et al., 2019).
Antibacterial Applications
- Compounds structurally similar to this compound have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. These findings highlight the possible use of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Anticancer and Antimicrobial Properties
- New lipophilic acetamide derivatives, including structures related to the queried compound, have shown promising anticancer and antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal activity, revealing a broad spectrum of action against various microbial strains. Moreover, some compounds have demonstrated significant anticancer effects against different cancer lines, further supported by molecular docking studies (Ahmed et al., 2018).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
- Some indole derivatives, related in structure to the queried compound, have been identified as dual inhibitors of cholinesterase and monoamine oxidase. This dual inhibitory action suggests potential therapeutic applications in treating disorders involving these enzymes, such as Alzheimer's disease (Bautista-Aguilera et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)35(31,32)15-24(29)26-18-6-7-21-22(12-18)34-16-33-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJGUDNWDEXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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